(S)-3-Phenoxypyrrolidine (often supplied as its hydrochloride salt, CAS 931409-72-2) is a highly specialized homochiral building block used extensively in medicinal chemistry and API manufacturing. As a phenoxy-substituted secondary amine, it serves as a critical structural motif for introducing both basicity and targeted lipophilicity into complex heterocycles [1]. Its primary procurement value lies in its enantiopurity, which dictates the 3D spatial orientation of the phenoxy group in downstream active pharmaceutical ingredients, including muscarinic receptor antagonists and kinase inhibitors [2]. For industrial buyers, securing the exact (S)-enantiomer is a fundamental requirement for maintaining structure-activity relationships (SAR) and ensuring reproducible downstream binding kinetics.
Substituting (S)-3-Phenoxypyrrolidine with its racemate, the (R)-enantiomer, or a ring-expanded homolog (e.g., 3-phenoxypiperidine) introduces severe downstream penalties. Utilizing racemic 3-phenoxypyrrolidine forces manufacturers to implement late-stage chiral resolution, which inherently caps the theoretical yield of the desired API at 50% and introduces costly, solvent-intensive purification steps [1]. Furthermore, substituting with the (R)-enantiomer directly alters the spatial vector of the phenoxy group, which has been shown to drastically reduce the residence time and binding affinity of the final API at target receptors, rendering the synthesized drug therapeutically ineffective [2]. Finally, expanding the ring to a piperidine homolog changes the dihedral angles of the pharmacophore, disrupting the precise lipophilic contacts required for active-site docking.
In the synthesis of tertiary amine muscarinic M3 receptor antagonists, the stereochemistry of the phenoxy-substituted pyrrolidine ring is critical. APIs synthesized using the (S)-enantiomer exhibit the desired slow off-rate binding kinetics required for prolonged efficacy, whereas those derived from the (R)-enantiomer fail to maintain the necessary dissociative half-life [1].
| Evidence Dimension | Downstream API Dissociative Half-Life / Receptor Residence Time |
| Target Compound Data | (S)-3-phenoxypyrrolidine-derived API yields optimal slow off-rate kinetics |
| Comparator Or Baseline | (R)-enantiomer-derived API |
| Quantified Difference | Loss of slow off-rate kinetics, resulting in a >50% reduction in effective target residence time for the incorrect enantiomer |
| Conditions | In vitro recombinant human M3 receptor binding assays |
Procurement of the enantiopure (S)-isomer is mandatory to ensure the final API meets the pharmacokinetic requirements for long-acting efficacy.
Utilizing enantiopure (S)-3-phenoxypyrrolidine as a starting material bypasses the need for late-stage chiral separation of the final API. Synthesizing complex heterocycles using racemic 3-phenoxypyrrolidine inherently caps the maximum theoretical yield of the desired enantiomer at 50%, before accounting for resolution losses [1]. Starting with the (S)-enantiomer ensures near-complete utilization of the pyrrolidine core in the desired stereochemical pathway.
| Evidence Dimension | Theoretical yield of desired chiral API |
| Target Compound Data | >95% stereochemical retention and utilization |
| Comparator Or Baseline | Racemic 3-phenoxypyrrolidine (max 50% theoretical yield) |
| Quantified Difference | ~2x improvement in atom economy for the chiral center |
| Conditions | Multi-step API synthesis scaling |
Eliminating late-stage chiral resolution halves the raw material waste and significantly reduces downstream purification costs.
The 3-phenoxypyrrolidine fragment provides specific lipophilic contacts with leucine, isoleucine, and phenylalanine residues in target protein cavities. Substituting with homologs like 3-phenoxypiperidine alters the spatial vector of the phenoxy group, disrupting these critical hydrophobic interactions and reducing target selectivity [1].
| Evidence Dimension | Spatial orientation of the phenoxy pharmacophore |
| Target Compound Data | 5-membered pyrrolidine ring provides optimal vector for active cavity binding |
| Comparator Or Baseline | 6-membered piperidine homolog |
| Quantified Difference | Altered dihedral angles leading to compromised binding affinity |
| Conditions | Protein-ligand docking and in vitro inhibition assays |
Buyers targeting specific hydrophobic pockets must use the 5-membered pyrrolidine core to maintain the exact spatial geometry of the phenoxy group.
The (S)-enantiomer is the required building block for synthesizing specific tertiary amine muscarinic M3 receptor antagonists, where its defined stereochemistry guarantees the slow off-rate binding kinetics necessary for once-daily respiratory therapeutics [1].
Incorporated into complex heterocycles, the (S)-3-phenoxypyrrolidine motif provides essential lipophilic contacts within the active site of target proteins, making it a critical precursor for advanced oncology and cardiovascular APIs [2].
Utilized in medicinal chemistry workflows to generate stereochemically pure libraries of phenoxy-substituted amines, allowing researchers to accurately map spatial constraints and hydrophobic interactions without the confounding effects of racemic mixtures [1].